3,5-Dimethylbenzoate

Ionization thermodynamics pKa comparison dimethylbenzoic acids

Choose 3,5-dimethylbenzoate for its distinct pKa (4.32) and ~1.0 LogP increase without ortho-steric hindrance, enabling systematic lipophilicity optimization in medicinal chemistry. Predictable monoclinic P21/c crystallization ensures reproducible scale-up. Its unique dead-end metabolite (4-carboxymethyl-2,4-dimethylbut-2-en-1,4-olide) serves as a diagnostic biodegradation marker. Ideal for controlled-release formulations, chiral stationary phases, and environmental fate studies.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1240308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzoate
Synonyms3,5-dimethylbenzoate
3,5-dimethylbenzoic acid
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)[O-])C
InChIInChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1
InChIKeyUMVOQQDNEYOJOK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.05 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylbenzoate Chemical Profile and Procurement Considerations


3,5-Dimethylbenzoate is a dimethyl-substituted benzoate ester or anion where methyl groups occupy the 3- and 5-positions of the benzene ring [1]. It is structurally related to benzoic acid and serves as a conjugate base of 3,5-dimethylbenzoic acid . The compound exists in multiple forms including the methyl ester (CAS 25081-39-4) and the free anion. Key physicochemical properties include a calculated XLogP3 of approximately 2.9 [2] and a pKa of 4.32 at 25°C for the conjugate acid [3]. These baseline characteristics define its behavior in synthetic and biological contexts, but do not alone justify selection over positional isomers or unsubstituted analogs.

Why 3,5-Dimethylbenzoate Is Not Interchangeable with Other Dimethylbenzoate Isomers


Positional isomerism in dimethylbenzoates critically alters ionization thermodynamics, metabolic fate, and solid-state packing. The 3,5-substitution pattern confers distinct acidity (pKa 4.32) that differs from 2,6- (more acidic) and 2,3- isomers (pKa variation with temperature) [1]. In microbial degradation models, 3,5-dimethylbenzoate yields dead-end metabolites distinct from the 3,4-isomer, confirming divergent catabolic pathways [2]. Additionally, single-crystal X-ray analysis reveals that methyl 3,5-dimethylbenzoate forms C—H⋯O=C bonded strands, a packing motif that would be disrupted by alternative substitution patterns [3]. These differences preclude generic interchange in synthetic sequences, chiral stationary phase manufacturing, or biochemical assays.

Quantitative Differentiation of 3,5-Dimethylbenzoate Against Closest Analogs


Acidity Modulation: 3,5-Dimethylbenzoate vs. 2,6-Dimethylbenzoate vs. 2,3-Dimethylbenzoate

Precise conductance measurements across 0–100°C demonstrate that the 3,5-substitution pattern yields intermediate acidity among dimethylbenzoic acids. The pKa of 3,5-dimethylbenzoic acid at 25°C is 4.32, which is 0.26 units higher (less acidic) than 2,3-dimethylbenzoic acid (pKa 4.06) and 0.48 units higher than 2,6-dimethylbenzoic acid (pKa 3.84) [1]. Meta-methyl substitution lowers acidity only slightly relative to unsubstituted benzoic acid, whereas ortho-methyl groups induce a substantial decrease in enthalpy of ionization and markedly enhance acidity [1]. This quantitative difference is critical when selecting a benzoate derivative for pH-sensitive reactions or formulations.

Ionization thermodynamics pKa comparison dimethylbenzoic acids

Lipophilicity Gain: 3,5-Dimethylbenzoate vs. Unsubstituted Benzoate

The addition of two meta-methyl groups to the benzoate scaffold increases the calculated octanol-water partition coefficient (LogP) by approximately 1.0 log unit relative to unsubstituted benzoate . Specifically, the XLogP3 value for 3,5-dimethylbenzoate is 2.9 [1], compared to benzoate anion (estimated LogP ≈ 1.9). This represents a balanced enhancement: sufficient to improve membrane permeability for biological applications, yet remaining below the excessive hydrophobicity threshold (~LogP 5) associated with non-specific protein binding and poor aqueous solubility . The 3,5-substitution achieves this without the electronic distortion introduced by ortho-methyl groups.

Lipophilicity LogP membrane permeability

Solid-State Packing Distinctions: Methyl 3,5-Dimethylbenzoate vs. 3,5-Bis(bromomethyl)phenyl Acetate

Single-crystal X-ray diffraction reveals that methyl 3,5-dimethylbenzoate (C10H12O2) crystallizes in strands of C—H⋯O=C bonded molecules arranged into layers [1]. This packing architecture contrasts sharply with 3,5-bis(bromomethyl)phenyl acetate, which forms molecular dimers connected by type I and type II Br⋯Br interactions into two-dimensional aggregates [1]. The 3,5-dimethyl substitution pattern enables a specific hydrogen-bonding network that would be absent or altered in isomers with ortho-methyl groups or in unsubstituted benzoate esters. Crystal data for methyl 3,5-dimethylbenzoate: monoclinic, space group P21/c, a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [1].

Crystal engineering X-ray diffraction intermolecular interactions

Divergent Microbial Metabolism: 3,5-Dimethylbenzoate vs. 3,4-Dimethylbenzoate

In Rhodococcus rhodochrous N75 grown on 4-methylbenzoate (p-toluate), both 3,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid undergo oxidation via the ortho-cleavage pathway through 3,4- and 3,5-dimethylcatechol intermediates, respectively [1]. Critically, this metabolism yields distinct dead-end metabolites: 4-carboxymethyl-2,3-dimethylbut-2-en-1,4-olide from the 3,4-isomer and 4-carboxymethyl-2,4-dimethylbut-2-en-1,4-olide from the 3,5-isomer [1]. Consequently, neither compound serves as a growth substrate for this strain [1]. This comparative study demonstrates that the 3,5-substitution pattern determines the specific butenolide dead-end product formed, a divergence not observed with 3,4-substitution.

Biodegradation metabolic pathways dead-end metabolites

Synthesis Efficiency: 3,5-Dimethylbenzoate Esterification vs. Alternative Benzoates

Methyl 3,5-dimethylbenzoate is efficiently synthesized via Fischer esterification of 3,5-dimethylbenzoic acid with methanol and catalytic sulfuric acid, achieving a 90% isolated yield after recrystallization . This yield is consistent with typical benzoate esterifications but benefits from the crystallinity of the product (mp 31–33°C) , which facilitates purification. While direct comparative yield data for ortho-substituted analogs under identical conditions are not available in the primary literature, the 3,5-substitution pattern avoids the steric hindrance that can reduce esterification rates in 2,6-disubstituted benzoic acids . The reported 90% yield establishes a benchmark for process viability.

Esterification yield optimization process chemistry

Validated Application Scenarios for 3,5-Dimethylbenzoate Based on Differentiated Evidence


pH-Sensitive Formulation Development Requiring Predictable Ionization

When developing formulations where the degree of ionization at physiological or environmental pH is critical, 3,5-dimethylbenzoate (pKa 4.32) offers an acidity profile closer to unsubstituted benzoic acid than the substantially more acidic 2,6-isomer (pKa 3.84). This makes it suitable for controlled-release applications or as a buffering component where a modest shift from benzoate is acceptable but ortho-enhanced acidity is undesirable [1].

Synthetic Intermediate for Lipophilicity-Tuned Drug Candidates

The 3,5-dimethylbenzoate moiety provides a ~1.0 LogP increase over benzoate without introducing ortho-steric hindrance that complicates further functionalization. This makes it a preferred building block in medicinal chemistry programs where systematic exploration of lipophilicity is required, particularly when maintaining planarity or avoiding atropisomerism is essential [1].

Crystallization-Controlled Process Chemistry Scale-Up

The well-defined layered packing of methyl 3,5-dimethylbenzoate, established by single-crystal X-ray diffraction (monoclinic P21/c), ensures predictable crystallization behavior. This reproducibility is valuable during process development and scale-up, where consistent solid form is necessary for filtration, drying, and formulation steps [1].

Environmental Fate and Biocatalysis Studies

The distinct dead-end metabolite produced from 3,5-dimethylbenzoate by Rhodococcus rhodochrous N75 (4-carboxymethyl-2,4-dimethylbut-2-en-1,4-olide) serves as a diagnostic marker for this isomer in biodegradation studies. This specificity enables tracking of environmental transformation pathways and distinguishes it from the 3,4-isomer, which yields a different butenolide [1].

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